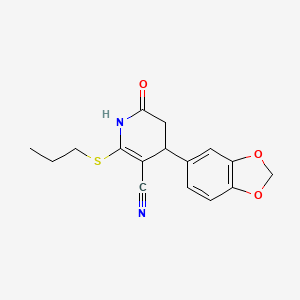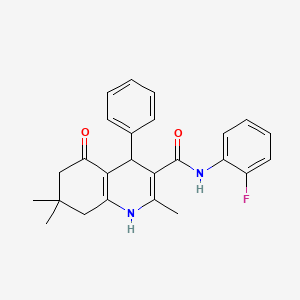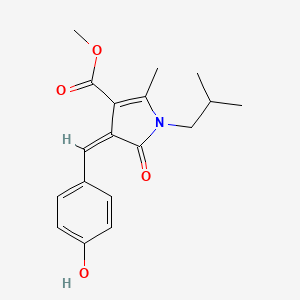![molecular formula C21H28N2S B11641474 1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Etilbencil)-4-[4-(metilsulfanil)bencil]piperazina es un compuesto orgánico sintético que pertenece a la clase de los derivados de piperazina. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como agentes terapéuticos potenciales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Etilbencil)-4-[4-(metilsulfanil)bencil]piperazina normalmente implica la reacción de piperazina con cloruro de 4-etilbencilo y cloruro de 4-(metilsulfanil)bencilo. La reacción se lleva a cabo generalmente en presencia de una base como el hidróxido de sodio o el carbonato de potasio en un disolvente orgánico como el diclorometano o el tolueno. Las condiciones de reacción pueden incluir la reflujo de la mezcla durante varias horas para garantizar la conversión completa.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Etilbencil)-4-[4-(metilsulfanil)bencil]piperazina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos bencilo pueden sufrir reacciones de sustitución nucleófila con nucleófilos adecuados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o alcoholes.
Productos principales formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de piperazina reducidos.
Sustitución: Derivados de piperazina bencílica sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Etilbencil)-4-[4-(metilsulfanil)bencil]piperazina dependería de su objetivo biológico específico. En general, los derivados de piperazina pueden interactuar con diversos objetivos moleculares, como enzimas, receptores y canales iónicos. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
1-Bencilpiperazina: Conocida por sus propiedades estimulantes.
1-(4-Metilbencil)piperazina: Estructura similar con un grupo metilo en lugar de un grupo etilo.
1-(4-Clorobencil)piperazina: Contiene un átomo de cloro en lugar de un grupo metilsulfanil.
Singularidad
1-(4-Etilbencil)-4-[4-(metilsulfanil)bencil]piperazina es única debido a la presencia de un grupo etilbencilo y un grupo metilsulfanilbencilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de piperazina.
Propiedades
Fórmula molecular |
C21H28N2S |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[(4-ethylphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2S/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3 |
Clave InChI |
MDFLWFCFFITZCN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641416.png)

![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)


![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
